N,N-dicyclohexylthiophene-2-carboxamide
Description
N,N-Dicyclohexylthiophene-2-carboxamide is a thiophene-derived carboxamide characterized by two cyclohexyl groups attached to the amide nitrogen. The cyclohexyl substituents confer high lipophilicity and steric bulk, which may influence solubility, metabolic stability, and intermolecular interactions. Thiophene carboxamides are widely explored in medicinal and materials chemistry due to their electronic properties and versatility in forming hydrogen bonds or π-π interactions .
Properties
IUPAC Name |
N,N-dicyclohexylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXFDXBDFVABGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexylthiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with dicyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N,N-dicyclohexylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound is used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of N,N-dicyclohexylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and carboxamide group allows for specific interactions with the target molecules, influencing their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- Nitrothiophene Carboxamides (): Example: N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂). Purity varies significantly (42% vs. 99% for difluorophenyl analog). Synthesis: Uses HATU-mediated coupling, contrasting with DCC (N,N'-dicyclohexylcarbodiimide) in other amide syntheses .
-
- Example: N-(2-Nitrophenyl)thiophene-2-carboxamide (C₁₁H₈N₂O₃S).
- Features: Planar nitro-substituted phenyl ring with dihedral angles of 8.5–13.5° relative to the thiophene ring. Weak C–H⋯O/S interactions dominate crystal packing.
- Comparison: Bulky cyclohexyl groups in N,N-dicyclohexylthiophene-2-carboxamide likely reduce planarity, altering crystal structure and solubility .
Heterocyclic and Bulky Substituents
Benzo[b]thiophene Derivatives () :
- Example: N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide.
- Features: Extended aromatic system (benzo[b]thiophene) with chloro substituents increases molecular rigidity and electronic complexity.
- Comparison: The dicyclohexyl variant lacks aromatic conjugation, favoring hydrophobic interactions over π-stacking .
Complex Ether-Linked Derivatives () :
- Example: N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide (C₁₈H₃₀N₂O₂S).
- Features: A branched oxane ring system introduces steric hindrance and lipophilicity.
- Comparison: Cyclohexyl groups in the target compound may offer similar bulk but with simpler synthetic accessibility .
Antibacterial Activity
- Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, likely due to nitro group-mediated electron effects and hydrogen bonding.
- Hypothesis for this compound : The absence of nitro groups may reduce antibacterial potency but improve membrane permeability due to increased lipophilicity .
Toxicity and Stability
- Thiophene carboxanilides () show genotoxicity in mammalian cells, attributed to reactive nitro or aromatic groups.
- Hypothesis : The cyclohexyl groups in this compound may mitigate toxicity by reducing metabolic activation pathways .
Physical and Crystallographic Properties
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